
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.09968 . It is known for its unique structure, which includes a pyridine ring and an oxetane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common synthetic route includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups on the pyridine or oxetane rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)oxetan-3-amine: This compound has a similar structure but with the pyridine ring attached at a different position.
Azetidine derivatives: These compounds share the oxetane ring but have different substituents and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
3-pyridin-3-yloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H |
InChI-Schlüssel |
JPUULVAEWDEXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CN=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



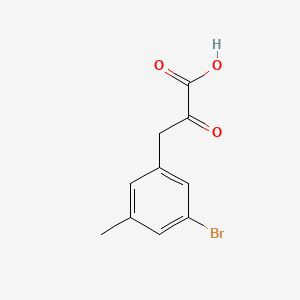

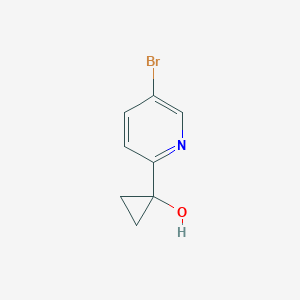
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

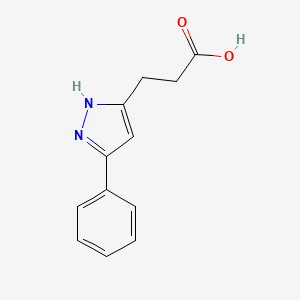
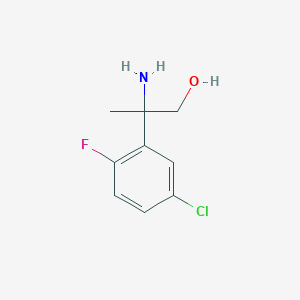
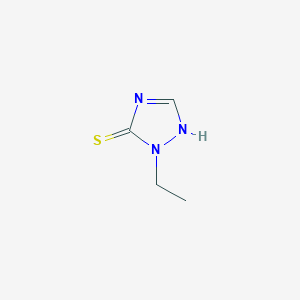
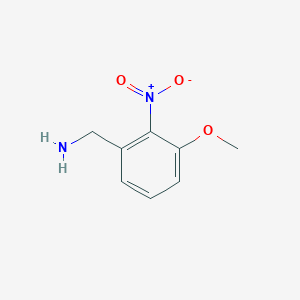



![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
